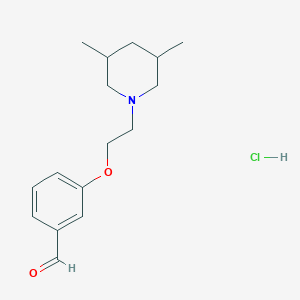
3-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride
Overview
Description
“3-(2-(3,5-Dimethylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride” is a chemical compound with the CAS number 1349718-69-9 . It has a molecular weight of 297.82 and its molecular formula is C16H24ClNO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO2.ClH/c1-13-8-14(2)11-17(10-13)6-7-19-16-5-3-4-15(9-16)12-18;/h3-5,9,12-14H,6-8,10-11H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Synthesis and Antimicrobial Evaluation
New pyridine analogs have been synthesized, some of which have demonstrated significant inhibitory activity against different gram-positive and gram-negative bacteria, indicating potential antimicrobial applications (Patel & Patel, 2012).
Antimicrobial and Anticancer Potential
Novel isoxazoline incorporated pyrrole derivatives, synthesized upon reaction with benzaldehyde, have been screened for in vitro antibacterial activity. Some compounds in this series have shown potent antimicrobial and anticancer potentials, indicating a potential application in these fields (Kumar, Kumar, & Nihana, 2017).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized and exhibit selective sensitivity to benzaldehyde-based derivatives. This property makes them potential fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).
Synthesis of Tetralin Derivative
1,8-Dimethyl-5-methoxytetralin-6-ol has been synthesized starting from commercially available benzaldehyde. This process might be useful in the synthesis of complex organic molecules (Banerjee, Poon, & Bedoya, 2013).
Catalysis in Asymmetric C-C Bond Formation
Benzaldehyde lyase, a highly enantioselective enzyme, catalyzes the formation and cleavage of benzoin derivatives, indicating its potential application in asymmetric synthesis and pharmaceutical manufacturing (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Quantitative Structure Activity Relationship (QSAR) Studies
Benzaldehyde derivatives have been used in QSAR studies, which play a crucial role in drug design and environmental chemistry to predict the activity of chemical compounds (Sigroha, Narasimhan, Kumar, Khatkar, Ramasamy, Mani, Mishra, & Majeed, 2012).
Safety and Hazards
properties
IUPAC Name |
3-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-8-14(2)11-17(10-13)6-7-19-16-5-3-4-15(9-16)12-18;/h3-5,9,12-14H,6-8,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGAWJKBYTVXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=CC(=C2)C=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1426186.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1426187.png)

![Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B1426189.png)

